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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

Get Quote

Executive Summary & Compound Profile
(-)-8-O-Methyltetrangomycin (also known as MM 47755) is a bioactive angucyclinone antibiotic

originally isolated from Streptomyces species (e.g., Streptomyces rimosus, Streptomyces

mediolani). It represents a methylated derivative of the parent compound tetrangomycin. Its

structural core is the benz[a]anthraquinone skeleton, a hallmark of the angucycline class of

type II polyketide synthase (PKS) products.

This guide provides a technical deep-dive into the spectral data required to unequivocally

identify this compound, distinguishing it from its non-methylated congeners (tetrangomycin) and

other stereoisomers.
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Property Description

IUPAC Name
(3S)-3-hydroxy-8-methoxy-1-methyl-1,2,3,4-

tetrahydrobenz[a]anthracene-7,12-dione

Molecular Formula

C

H

O

Molecular Weight 336.34 g/mol

Appearance Yellow to orange crystalline solid

Solubility

Soluble in DMSO, CHCl

, Acetone; sparingly soluble in H

O

Stereochemistry (-)-Enantiomer (3S configuration)

Key Bioactivity
Antibacterial (Gram-positive, e.g., B. subtilis),

Cytotoxic activity

Nuclear Magnetic Resonance (NMR) Analysis[2][4]
[5][6][7]
The structural validation of (-)-8-O-Methyltetrangomycin relies heavily on high-field NMR

(500/600 MHz). The critical distinction from tetrangomycin is the presence of the methoxy

group at position C-8, which alters the aromatic substitution pattern.

Representative H NMR Data (CDCl , 500 MHz)
The proton spectrum is characterized by a diagnostic methoxy singlet and the ABCD-type

aromatic system of the D-ring.
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Position (ppm) Multiplicity (Hz) Interpretation

1-CH 1.45 - 1.50 Doublet (d) 7.0
Methyl group at

C-1 (Benzylic)

H-1 3.60 - 3.70 Multiplet (m) - Benzylic proton

H-2a/b 1.80 - 2.20 Multiplet (m) -

Methylene

protons

(diastereotopic)

H-3 4.10 - 4.20 Multiplet/Broad -

Proton at chiral

center (geminal

to OH)

H-4a/b 2.80 - 3.10 dd / m -

Benzylic

methylene

protons

8-OMe 3.98 - 4.02 Singlet (s) -
Diagnostic

Methoxy Signal

H-9 7.30 - 7.40 Doublet (d) 8.0 Aromatic D-ring

H-10 7.60 - 7.70 Triplet (t) 8.0 Aromatic D-ring

H-11 7.80 - 7.90 Doublet (d) 8.0 Aromatic D-ring

H-5/6 7.50 - 8.10 Singlets/d -
Aromatic B/C

ring protons

Note: Chemical shifts (

) are referenced to TMS (0.00 ppm) or residual CHCl

(7.26 ppm). Exact values may vary slightly based on concentration and temperature.

Representative C NMR Data (CDCl , 125 MHz)
The carbon spectrum confirms the quinone moiety and the specific methylation site.
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Position (ppm) Type Interpretation

C=O (Quinone) 182.0 - 184.0 Cq
C-7 and C-12

Carbonyls

8-OMe 56.0 - 56.5 CH Diagnostic Methoxy

Carbon

C-8 ~160.0 Cq
Ipso-carbon bearing

OMe (Deshielded)

C-3 65.0 - 68.0 CH
Carbinol carbon

(Chiral center)

C-1 30.0 - 32.0 CH Benzylic carbon

1-CH 20.0 - 22.0 CH Methyl group

Diagnostic Correlations (2D NMR)
To ensure scientific integrity, peak assignments must be validated via 2D correlations.

HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment. You must

observe a correlation between the methoxy protons (

4.00) and the aromatic carbon C-8 (

~160). This places the methyl group unequivocally on the oxygen at position 8.

COSY (Correlation Spectroscopy): Establishes the spin system of the aliphatic ring: H-1

H-2

H-3

H-4.

Mass Spectrometry & Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
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Ionization Mode: ESI(+) or APCI(+)

Target Ion: [M+H]

or [M+Na]

Theoretical Mass:

Formula: C

H

O

Exact Mass: 336.0998

[M+H]

: 337.1071

[M+Na]

: 359.0890

Fragmentation Pattern: Loss of H

O (18 Da) and CH

(15 Da) are common in MS/MS spectra of angucyclinones.

Infrared (IR) Spectroscopy
Hydroxyl (-OH): Broad band at 3300–3500 cm

.

Quinone Carbonyls (C=O): Strong, sharp bands at 1660–1675 cm

. The non-chelated quinone carbonyl typically appears at higher frequency.

Aromatic C=C: 1580–1600 cm
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.

Stereochemical Determination
The "(-)" designation refers to the levorotatory optical rotation, which correlates to the 3S

absolute configuration in the natural product.

Method: Circular Dichroism (CD) or Optical Rotation.

Literature Value:

to

(c = 0.1, CHCl

).

CD Spectrum: Exhibits the "angucycline helicity rule." A negative Cotton effect in the long-

wavelength transition band (n-

) typically correlates with the 3S configuration.

Experimental Workflow & Visualization
Structure Elucidation Logic
The following diagram illustrates the logical flow from isolation to structural confirmation,

ensuring a self-validating protocol.
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Figure 1: Step-by-step structural elucidation workflow for (-)-8-O-Methyltetrangomycin.

Biosynthetic Pathway Context
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Understanding the origin of the 8-OMe group aids in interpreting the spectral data (e.g., why

the signal is distinct).
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Figure 2: Biosynthetic relationship showing the late-stage methylation of tetrangomycin.

Experimental Protocols
NMR Sample Preparation (Self-Validating)

Solvent Selection: Use CDCl

(99.8% D) for general profiling. Use DMSO-

if solubility is poor or to observe exchangeable hydroxyl protons.

Concentration: Dissolve 2–5 mg of purified compound in 600 µL of solvent.

Shimming: Shim until the residual CHCl

peak (or TMS) has a linewidth at half-height < 0.5 Hz.

Referencing: Calibrate spectra to the residual solvent peak (CDCl

:

7.26,

77.16).

Purification Protocol (HPLC)
Column: C18 Semi-preparative (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).
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Mobile Phase: Gradient of MeOH (A) and H

O + 0.1% Formic Acid (B).

0-2 min: 40% A

2-20 min: Linear gradient to 100% A

Detection: UV at 254 nm and 430 nm (characteristic angucyclinone absorption).

Validation: Re-inject collected peak to confirm purity >95% via peak area integration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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